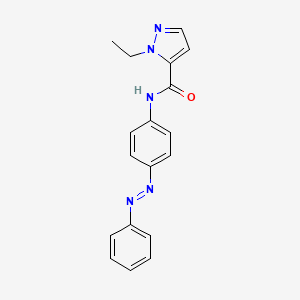

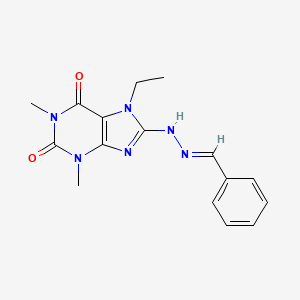

(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide

カタログ番号 B2981416

CAS番号:

1173425-07-4

分子量: 319.368

InChIキー: RJOVZBGIMYTFRK-QURGRASLSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide” is a type of organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyldiazenyl group, which is a type of azo compound. Azo compounds are known for their vivid colors and are often used as dyes .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a phenyldiazenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Azo compounds like this one can undergo a variety of chemical reactions. One common reaction is azo coupling, where the compound reacts with another aromatic compound to form a diazo compound .科学的研究の応用

Chemosensor Development

- A study by Aysha et al. (2021) developed a colorimetric chemosensor based on a compound related to (E)-1-ethyl-N-(4-(phenyldiazenyl)phenyl)-1H-pyrazole-5-carboxamide. This chemosensor, designed for metal cation recognition, exhibits high sensitivity and selectivity for detecting Co2+, Zn2+, and Cu2+.

Anticancer and Anti-5-lipoxygenase Agents

- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which are structurally similar to the compound , and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. This research indicates potential applications in anticancer therapies (Rahmouni et al., 2016).

Nematocidal Evaluation

- A study on pyrazole carboxamide derivatives, closely related to this compound, by Zhao et al. (2017) found that these compounds exhibit good nematocidal activity, suggesting potential use in agricultural pest control.

Anti-Tumor Agents

- Research by Nassar et al. (2015) on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showed significant effects in mouse tumor model cancer cell lines. This indicates possible applications in developing anti-tumor agents.

Corrosion Inhibition

- Dohare et al. (2017) studied pyranpyrazole derivatives as corrosion inhibitors for mild steel, useful in industrial processes. These derivatives, structurally related to the compound , demonstrated high efficacy in protecting metal surfaces (Dohare et al., 2017).

Structural and Spectral Analysis

- A study on the structural and spectral properties of pyrazole-4-carboxylic acid derivatives by Viveka et al. (2016) provides insights into the chemical properties of similar compounds. This research is crucial for understanding the behavior and reactivity of these molecules in various applications.

作用機序

将来の方向性

特性

IUPAC Name |

2-ethyl-N-(4-phenyldiazenylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O/c1-2-23-17(12-13-19-23)18(24)20-14-8-10-16(11-9-14)22-21-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOVZBGIMYTFRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501040206 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1173425-07-4 |

Source

|

| Record name | 1H-Pyrazole-5-carboxamide, 1-ethyl-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501040206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)

![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2981335.png)

![2-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2981344.png)

![(1S,2R)-2-[(4S)-2-methyl-4-{1-[(1-{4-[(pyridin-4-yl)sulfonyl]phenyl}azetidin-3-yl)methyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinolin-4-yl]cyclopentyl methylcarbamate](/img/structure/B2981345.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2981346.png)

![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)